4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-6-8-20-9-7-17)18-5-1-2-12(11-18)21-13-10-15-3-4-16-13/h3-4,10,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHIEDIQALLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs from the provided evidence (Table 1), focusing on structural motifs, synthesis, and inferred biological activity.
Table 1: Structural and Functional Comparison of 4-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine and Analogs
Key Structural and Functional Insights
Pyrazine’s electron-deficient nature may improve solubility but reduce metabolic stability relative to pyrimidines. The thieno-pyrimidine core in the patent compound introduces a fused thiophene ring, increasing planarity and hydrophobicity, which could enhance binding to kinase ATP pockets.
Substituent Effects: The morpholine group is conserved across all compounds, likely improving aqueous solubility and pharmacokinetics. The pyrazin-2-yloxy group in the target compound contrasts with the pyridine-3-yl group in Compound 73. Pyridine’s basic nitrogen may confer stronger target engagement in antimalarial contexts .
Synthesis Pathways: The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) between a chloro-pyrazine intermediate and a piperidine-morpholine precursor, analogous to the methods in .
Biological Activity :
- While Compounds 74 and 77 are explicitly antimalarial, the target compound’s pyrazine-oxygen linker may redirect activity toward other targets, such as bacterial enzymes or cancer-related kinases .
Biological Activity
The compound 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Structural Overview
The molecular structure of this compound features a morpholine ring connected to a piperidine moiety through a pyrazine ether. This unique structural arrangement is believed to contribute to its diverse biological activities.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of morpholine derivatives, including compounds similar to this compound. These compounds have been shown to act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and appetite regulation. For instance, a closely related compound demonstrated remarkable in vivo antidiabetic activity by improving glucose handling in both normal and diabetic models without significant off-target effects .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit key metabolic enzymes . Research indicates that derivatives containing morpholine and piperidine structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. The inhibition constants (IC50) for these enzymes were reported in the range of 58.26 µM to 1023.16 µM, showcasing their potential for treating conditions like Alzheimer's disease and type 2 diabetes mellitus .
The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes:
- GLP-1R Modulation : By enhancing GLP-1R activity, this compound can lead to increased insulin secretion and reduced glucagon levels, contributing to better glycemic control.
- Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to competitive inhibition that can modulate metabolic pathways relevant to diabetes and neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of morpholine derivatives:
- Antidiabetic Study : A study involving a related morpholine derivative showed significant reductions in blood glucose levels in diabetic rats, with an IC50 value for GLP-1R modulation reported at approximately 10 µM. The study concluded that these compounds could be promising candidates for further development as antidiabetic agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting their potential use in neurodegenerative disorders .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
